molecular formula C8H12N2S B12231626 5-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole

5-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole

Cat. No.: B12231626
M. Wt: 168.26 g/mol
InChI Key: KAQWZRJVQWYLFI-UHFFFAOYSA-N
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Description

5-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a methyl group and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-5-methylthiazole with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug

Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

5-methyl-2-pyrrolidin-1-yl-1,3-thiazole

InChI

InChI=1S/C8H12N2S/c1-7-6-9-8(11-7)10-4-2-3-5-10/h6H,2-5H2,1H3

InChI Key

KAQWZRJVQWYLFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)N2CCCC2

Origin of Product

United States

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